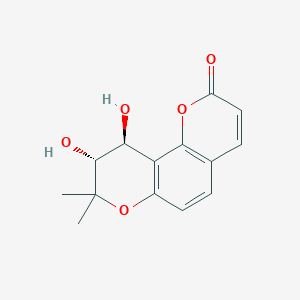

trans-Khellactone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQUNNSKMWIKJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15575-68-5, 23458-04-0 | |

| Record name | Khellactone, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellactone, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KHELLACTONE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KHELLACTONE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of (+)-trans-Khellactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a highly efficient and enantioselective method for the synthesis of (+)-trans-khellactone, a natural product with notable cytotoxic activity. The presented methodology follows a concise three-step sequence starting from the readily available 7-hydroxycoumarin. This approach is distinguished by its high enantioselectivity, achieved through a key organocatalytic epoxidation step. This document outlines the detailed experimental protocols, presents quantitative data in a clear, tabular format, and visualizes the synthetic pathway for enhanced comprehension.

Core Synthetic Strategy

The enantioselective synthesis of (+)-trans-khellactone is achieved through a three-step process:

-

Synthesis of Seselin (B192379): The synthesis commences with the prenylation of 7-hydroxycoumarin to yield the key intermediate, seselin.

-

Enantioselective Epoxidation: Seselin undergoes a highly enantioselective epoxidation reaction. This crucial step is catalyzed by a chiral iminium salt in the presence of an oxidant, establishing the stereochemistry of the final product.

-

Hydrolytic Ring Opening: The resulting epoxide is then subjected to hydrolytic ring opening under acidic conditions to afford the target molecule, (+)-trans-khellactone.

This synthetic route has been demonstrated to be highly effective, providing (+)-trans-khellactone in high enantiomeric excess and good overall yield.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for each step of the enantioselective synthesis of (+)-trans-khellactone.

Table 1: Synthesis of Seselin from 7-Hydroxycoumarin

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 7-Hydroxycoumarin | 3-Chloro-3-methyl-1-butyne | Acetone (B3395972) | K₂CO₃, NaI | 24 | Reflux | Not specified |

Table 2: Enantioselective Epoxidation of Seselin

| Reactant | Catalyst | Oxidant | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Seselin | Chiral Iminium Salt | Oxone | MeCN/buffer | 2 | 0 | 98 | 97 |

Table 3: Hydrolytic Ring Opening of Epoxide to (+)-trans-Khellactone

| Reactant | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Overall Yield (%) |

| Seselin Epoxide | 1M H₂SO₄ | THF | 1 | Room Temp. | 60 | 58 |

Experimental Protocols

Step 1: Synthesis of Seselin from 7-Hydroxycoumarin

Materials:

-

7-Hydroxycoumarin

-

3-Chloro-3-methyl-1-butyne

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Sodium Iodide (NaI)

-

Acetone

Procedure:

-

A mixture of 7-hydroxycoumarin, 3-chloro-3-methyl-1-butyne, anhydrous potassium carbonate, and a catalytic amount of sodium iodide in dry acetone is refluxed for 24 hours.

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford seselin.

Step 2: Enantioselective Epoxidation of Seselin

Materials:

-

Seselin

-

Chiral Iminium Salt Catalyst

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile (B52724) (MeCN)

-

Phosphate (B84403) Buffer (pH 8)

Procedure:

-

To a solution of seselin in acetonitrile is added the chiral iminium salt catalyst.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of Oxone in a phosphate buffer (pH 8) is added dropwise to the reaction mixture over a period of 1 hour.

-

The reaction is stirred at 0 °C for an additional hour.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude epoxide is used in the next step without further purification. The yield is typically around 98% with an enantiomeric excess of 97%.

Step 3: Hydrolytic Ring Opening to (+)-trans-Khellactone

Materials:

-

Crude Epoxide from Step 2

-

1M Sulfuric Acid (H₂SO₄)

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

The crude epoxide is dissolved in a mixture of tetrahydrofuran and 1M aqueous sulfuric acid.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is neutralized by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield (+)-trans-khellactone as a white solid. The yield for this step is approximately 60%, leading to an overall yield of 58% from 7-hydroxycoumarin.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the enantioselective synthesis of (+)-trans-khellactone.

Caption: Overall synthetic workflow for (+)-trans-khellactone.

Caption: Step-by-step experimental workflow diagram.

References

Isolation of trans-Khellactone from Peucedanum japonicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of trans-khellactone (B27147) from the roots of Peucedanum japonicum, a plant of significant interest in traditional medicine. This document details the experimental protocols for extraction and purification, presents available quantitative data, and illustrates the putative anti-inflammatory signaling pathway of khellactones.

Quantitative Data

While specific step-by-step yields for the isolation of this compound are not extensively reported, the following tables summarize the available quantitative information regarding the concentration of various khellactone (B107364) derivatives in Peucedanum japonicum extracts and the purity achievable through advanced chromatographic techniques.

Table 1: Concentration of Khellactone Derivatives in Peucedanum japonicum Root Extracts

| Compound | Extraction Solvent | Concentration (mg/g of extract) | Analytical Method |

| 3′-acetoxy-4′-(2-methylbutyroyl)khellactone | Ethanol (B145695) | Varies | HPLC-PDA[1] |

| 3′,4′-disencioylkhellactone | Ethanol | Varies | HPLC-PDA[1] |

| 3′-sencioyl-4′-isovalerylkhellactone | Ethanol | Varies | HPLC-PDA[1] |

| 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone | Ethanol | Varies | HPLC-PDA[1] |

Note: The concentrations of specific khellactone esters can vary depending on the plant's origin, harvesting time, and the specific extraction conditions used.

Table 2: Purity of Khellactone Isomers After Purification

| Purification Method | Purity Achieved | Analytical Method |

| Recycling High-Performance Liquid Chromatography (R-HPLC) | > 98% | UPLC-CAD and PDA |

Experimental Protocols

The following protocols describe a general methodology for the isolation and purification of khellactones, including this compound, from the roots of Peucedanum japonicum.

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Peucedanum japonicum are used as the starting material.

-

Extraction:

-

The powdered roots are extracted with ethanol at room temperature.

-

The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning

-

The crude ethanol extract is suspended in distilled water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically n-hexane and ethyl acetate (B1210297).

-

The ethyl acetate fraction, which is enriched with khellactones, is collected and concentrated.

Chromatographic Purification

A multi-step chromatographic approach is employed to isolate and purify this compound from the complex ethyl acetate fraction.

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient solvent system, such as chloroform-methanol, is used to elute the compounds.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing khellactones.

-

Fractions with similar profiles are combined and concentrated.

-

Stationary Phase: C18 reversed-phase silica gel.

-

Mobile Phase: A gradient of methanol (B129727) in water is a common mobile phase.

-

Purpose: This step further purifies the khellactone-containing fractions by separating compounds based on their hydrophobicity.

Due to the presence of structurally similar isomers, such as cis- and this compound, recycling HPLC is a highly effective technique for achieving high purity.

-

Principle: In R-HPLC, the unresolved or partially resolved peaks are recycled back through the column multiple times, effectively increasing the column length and enhancing separation.

-

System: A preparative HPLC system equipped with a recycling valve.

-

Column: A suitable preparative column, such as a C18 column.

-

Mobile Phase: An isocratic mobile phase is typically used during the recycling process.

-

Outcome: This technique allows for the separation of khellactone isomers to a purity of over 98%.

Structural Elucidation

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure and stereochemistry of the molecule.

Signaling Pathway

Khellactone derivatives have demonstrated significant anti-inflammatory properties. The proposed mechanism of action, primarily based on studies of cis-khellactone derivatives, involves the inhibition of soluble epoxide hydrolase (sEH), which leads to the suppression of pro-inflammatory signaling pathways. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Putative Anti-Inflammatory Signaling Pathway of Khellactones

Caption: Putative anti-inflammatory signaling pathway of khellactones.

References

The Biological Versatility of Pyranocoumarins: A Deep Dive into trans-Khellactone

A Technical Guide for Researchers and Drug Development Professionals

Pyranocoumarins, a class of heterocyclic compounds widely distributed in the plant kingdom, have garnered significant attention from the scientific community for their diverse and potent biological activities. Among these, trans-khellactone (B27147) and its derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of pyranocoumarins, with a special focus on this compound, summarizing key quantitative data, detailing experimental protocols for activity assessment, and visualizing the intricate signaling pathways and experimental workflows involved.

Core Biological Activities and Quantitative Data

Pyranocoumarins, including this compound, exhibit a broad spectrum of pharmacological effects, ranging from anti-inflammatory and anticancer to anti-HIV and neuroprotective activities. The following tables summarize the available quantitative data for these activities, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Khellactone Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| (-)-cis-Khellactone | Soluble Epoxide Hydrolase (sEH) Inhibition | - | 3.1 ± 2.5 | [1] |

| Disenecionyl cis-khellactone | Soluble Epoxide Hydrolase (sEH) Inhibition | - | 1.7 ± 0.4 | [2] |

Table 2: Anticancer Activity of Khellactone Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | HEPG-2 (Human Liver Carcinoma) | MTT Assay | 8.51 | [3][4] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | SGC-7901 (Human Gastric Carcinoma) | MTT Assay | 29.65 | [3][4] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3a) | LS174T (Human Colon Carcinoma) | MTT Assay | > 30 | [3][4] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative (3l) | SGC-7901 (Human Gastric Carcinoma) | MTT Assay | 22.64 | [3] |

Table 3: Anti-HIV Activity of Khellactone Derivatives

| Compound | Cell Line | Assay | EC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| 3-Hydroxymethyl-4-methyl-DCK (4c) | H9 lymphocytes | HIV-1 Replication | 0.004 | - | [5] |

| 3-Hydroxymethyl-4-methyl-DCK (4c) | Peripheral Blood Mononuclear Cells | HIV-1 Replication | 0.024 | - | [5] |

| 3-Bromomethyl-4-methyl-DCK (4a) | H9 lymphocytes | HIV-1 Replication | 0.00011 | 189,600 | [5] |

| 1-thia-DCK analogue (9a) | H9 lymphocytes | HIV-1 Replication | 0.00012 | 1,408,000 | [6] |

| 5-Methoxy-4-methyl DCK (8) | H9 lymphocytes | HIV-1 Replication | 7.21 x 10⁻⁶ | >2.08 x 10⁷ | [7] |

| 7-thia-DCK analog (3a) | H9 lymphocytes | HIV-1 Replication | 0.14 | 1110 | [8] |

| 3-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (7) | H9 lymphocytes | HIV-1 Replication | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | |

| 4-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (8) | H9 lymphocytes | HIV-1 Replication | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | |

| 5-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone (9) | H9 lymphocytes | HIV-1 Replication | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |

DCK: (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone

Key Signaling Pathways Modulated by Pyranocoumarins

The biological effects of pyranocoumarins are often mediated through their interaction with and modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant cascades influenced by these compounds, particularly in the context of inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Pyranocoumarins can inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are ERK, JNK, and p38. Dysregulation of this pathway is a hallmark of many cancers. Pyranocoumarins have been shown to modulate MAPK signaling, contributing to their anticancer effects.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of pyranocoumarins like this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (solvent only).

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the negative control wells.

-

Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. Determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value of the test compound.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for the anticancer potential of compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Appropriate cell culture medium with supplements

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization:

-

If using adherent cells, carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes.

-

-

Data Acquisition: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value of the test compound.

Anti-HIV Activity: Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a crucial enzyme for the replication of the virus.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]-dTTP) or a non-radioactive detection system

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (e.g., a this compound derivative)

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Glass fiber filters

-

Scintillation fluid and counter (if using radiolabeling) or a suitable detection reagent for non-radioactive methods

-

96-well reaction plates

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dTTP).

-

Compound Addition: Add the test compound at various concentrations to the wells of the reaction plate. Include a positive control (known RT inhibitor, e.g., Nevirapine) and a negative control (vehicle).

-

Enzyme Addition: Add the HIV-1 RT enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Reaction Termination and Detection (Radiolabeled Method):

-

Stop the reaction by adding cold TCA.

-

Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

-

Wash the filters with TCA and ethanol.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Detection (Non-Radioactive Method): Follow the instructions of the specific non-radioactive RT assay kit being used, which typically involves a colorimetric or fluorometric readout.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to the negative control. Determine the EC₅₀ value of the test compound.

Conclusion and Future Directions

The pyranocoumarin (B1669404) scaffold, and specifically compounds like this compound, represents a rich source of biologically active molecules with significant therapeutic potential. The data and protocols presented in this guide underscore the diverse pharmacological profile of these compounds and provide a framework for their further investigation. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to validate its efficacy and safety in preclinical models. The continued exploration of pyranocoumarins holds great promise for the development of next-generation drugs for a range of human diseases.

References

- 1. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of trans-Khellactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-Khellactone (B27147), a naturally occurring furanocoumarin, is a compound of growing interest within the scientific community. While its precise in vitro mechanism of action is still under active investigation, this technical guide synthesizes the current understanding by examining the well-documented activities of its isomer, cis-khellactone, and related compounds. This document outlines the putative anti-inflammatory and vasodilatory mechanisms of this compound, provides detailed experimental protocols for their investigation, and presents quantitative data from relevant studies to guide future research and drug development efforts. The primary hypothesized mechanisms include the inhibition of soluble epoxide hydrolase (sEH) and the modulation of key inflammatory signaling pathways, namely NF-κB and MAPK, as well as a potential role in regulating vascular smooth muscle contractility through calcium channel modulation.

Introduction

Khellactones are a class of pyranocoumarins found in various medicinal plants. The trans- and cis-isomers of khellactone (B107364) represent stereoisomers that may exhibit distinct pharmacological profiles. While a significant body of research has focused on the in vitro activities of cis-khellactone and its derivatives, direct experimental data on the mechanism of action of this compound is limited. This guide, therefore, presents a putative mechanism of action for this compound based on the established activities of its closely related analogs. The primary focus will be on its potential anti-inflammatory and vasodilatory properties, which are of significant interest for therapeutic development.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of cis-khellactone are well-documented and are proposed to be a strong indicator of the potential mechanism for the trans-isomer. The primary target identified is soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, khellactones can increase the levels of EETs, which in turn suppress inflammatory responses.

Furthermore, studies on cis-khellactone derivatives have demonstrated a downstream inhibitory effect on major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically p38 and JNK).

Inhibition of Soluble Epoxide Hydrolase (sEH)

Cis-khellactone has been identified as a competitive inhibitor of sEH[1]. Inhibition of sEH by this compound would be expected to increase the bioavailability of EETs, which have known anti-inflammatory properties.

Downregulation of Pro-Inflammatory Mediators

The inhibition of the NF-κB and MAPK signaling pathways by cis-khellactone derivatives leads to the reduced expression of several key pro-inflammatory mediators[2][3]:

-

Nitric Oxide (NO) and Inducible Nitric Oxide Synthase (iNOS): Overproduction of NO by iNOS is a hallmark of inflammation.

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.

-

Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

-

Chemokines: Such as Monocyte Chemoattractant Protein-1 (MCP-1).

Signaling Pathway Diagrams

Putative Vasodilatory Mechanism of Action

Direct studies on the vasorelaxant effects of this compound are not currently available. However, research on khellin (B1673630), a structurally related furanocoumarin, has shown vasorelaxant properties attributed to the inhibition of calcium influx and mobilization in vascular smooth muscle cells[4]. It is plausible that this compound may share a similar mechanism of action.

A potential vasodilatory mechanism for this compound could involve:

-

Blockade of Voltage-Operated Calcium Channels (VOCCs): Inhibition of L-type calcium channels in vascular smooth muscle cells would reduce calcium influx, leading to relaxation.

-

Inhibition of Intracellular Calcium Release: Interference with calcium release from the sarcoplasmic reticulum.

-

Endothelium-Dependent Vasodilation: Potential stimulation of nitric oxide (NO) production from endothelial cells, which would then act on smooth muscle cells to cause relaxation.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for cis-khellactone and its derivatives. These values provide a benchmark for the potential potency of this compound.

Table 1: Inhibitory Activity of cis-Khellactone on Soluble Epoxide Hydrolase

| Compound | Target | Assay System | IC₅₀ (µM) | Reference |

| (-)-cis-Khellactone | sEH | Recombinant sEH | 3.1 ± 2.5 | [1] |

Table 2: Anti-inflammatory Activity of disenecionyl cis-khellactone (DK)

| Mediator/Pathway | Cell Line | Stimulant | Concentration of DK (µM) | % Inhibition/Reduction | Reference |

| iNOS expression | RAW264.7 | LPS | 50 | 58.7 | [2][3] |

| iNOS expression | RAW264.7 | LPS | 100 | 44.6 | [2][3] |

| COX-2 expression | RAW264.7 | LPS | 100 | Significant reduction | [2][3] |

| IL-1β expression | RAW264.7 | LPS | 25 | 21.6 | [2][3] |

| IL-1β expression | RAW264.7 | LPS | 50 | 50.4 | [2][3] |

| IL-1β expression | RAW264.7 | LPS | 100 | 57.6 | [2][3] |

| TNF-α expression | RAW264.7 | LPS | 25 | 10.8 | [2][3] |

| TNF-α expression | RAW264.7 | LPS | 50 | 58.6 | [2][3] |

| TNF-α expression | RAW264.7 | LPS | 100 | 71.1 | [2][3] |

| IL-6 expression | RAW264.7 | LPS | 25 | 23.1 | [2][3] |

| IL-6 expression | RAW264.7 | LPS | 50 | 51.6 | [2][3] |

| IL-6 expression | RAW264.7 | LPS | 100 | 67.2 | [2][3] |

| MCP-1 expression | RAW264.7 | LPS | 100 | Significant reduction | [2][3] |

| p-p38 phosphorylation | RAW264.7 | LPS | 100 | Significant reduction | [2][3] |

| p-JNK phosphorylation | RAW264.7 | LPS | 100 | Significant reduction | [2][3] |

| NF-κB nuclear translocation | RAW264.7 | LPS | 100 | Significant reduction | [2][3] |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the putative in vitro mechanisms of action of this compound.

Ex Vivo Vasodilation Assay

This protocol describes the use of an organ bath or wire myograph to assess the vasorelaxant effects of this compound on isolated arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit Solution (KHS)

-

Phenylephrine (PE) or Potassium Chloride (KCl)

-

Acetylcholine (ACh)

-

This compound

-

Organ bath or wire myograph system

Procedure:

-

Humanely euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adipose and connective tissue and cut into 2-3 mm rings.

-

Mount the aortic rings in an organ bath or wire myograph containing KHS bubbled with 95% O₂/5% CO₂ at 37°C.

-

Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes.

-

Assess endothelium integrity by pre-contracting the rings with PE (1 µM) and then inducing relaxation with ACh (10 µM). A relaxation of >80% indicates intact endothelium.

-

After a washout period, induce a stable contraction with PE (1 µM) or KCl (60 mM).

-

Once a stable plateau is reached, add this compound in a cumulative manner (e.g., 1 nM to 100 µM).

-

Record the isometric tension continuously.

-

Express the relaxation at each concentration as a percentage of the pre-contraction and plot a concentration-response curve to determine the EC₅₀.

Intracellular Calcium Measurement

This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) in vascular smooth muscle cells (VSMCs) using the fluorescent indicator Fura-2 AM.

Materials:

-

Primary cultured rat aortic smooth muscle cells

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities

Procedure:

-

Culture VSMCs on glass coverslips.

-

Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a baseline [Ca²⁺]i.

-

Stimulate the cells with a vasoconstrictor (e.g., PE or KCl) to induce an increase in [Ca²⁺]i.

-

In the presence of the vasoconstrictor, perfuse the cells with varying concentrations of this compound.

-

Record the changes in the 340/380 nm fluorescence ratio, which is proportional to [Ca²⁺]i.

Nitric Oxide Production Assay

This protocol describes the measurement of nitric oxide (NO) production in human umbilical vein endothelial cells (HUVECs) using the Griess reagent.

Materials:

-

HUVECs

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well plate reader

Procedure:

-

Seed HUVECs in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a suitable agonist (e.g., bradykinin (B550075) or VEGF) to induce NO production.

-

After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol outlines the detection of key proteins in the NF-κB and MAPK signaling pathways by western blotting in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

LPS

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-p65, anti-phospho-p38, anti-phospho-JNK, and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture RAW 264.7 cells to near confluence.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate with LPS (e.g., 1 µg/mL) for the appropriate time to activate the desired pathway (e.g., 30 minutes for NF-κB, 15-60 minutes for MAPKs).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

While direct evidence for the in vitro mechanism of action of this compound is currently lacking, the data from its cis-isomer and related compounds provide a strong foundation for a putative mechanism centered on anti-inflammatory and vasodilatory activities. The proposed inhibition of soluble epoxide hydrolase and the modulation of NF-κB and MAPK signaling pathways, along with potential effects on calcium homeostasis in vascular smooth muscle, present exciting avenues for future research. The experimental protocols detailed in this guide offer a clear roadmap for elucidating the precise molecular targets and signaling cascades affected by this compound. Such studies are crucial for unlocking the full therapeutic potential of this promising natural compound. Comparative studies between the cis and trans isomers are particularly warranted to understand any stereospecific effects on biological activity.

References

- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relaxant actions of khellin on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Sources of Khellactone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone (B107364) isomers, a group of pyranocoumarins, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, anti-HIV, and anti-hypertensive properties, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental methodologies related to khellactone isomers. It is designed to serve as a valuable resource for researchers actively engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

Khellactone isomers are predominantly found in plants belonging to the Peucedanum genus of the Apiaceae family. The primary sources for these compounds are the roots of Peucedanum praeruptorum Dunn and Peucedanum japonicum Thunb.[1][2]. The term "praeruptorins" is often used to refer to the khellactone esters isolated from P. praeruptorum.

The core chemical structure is a dihydroseselin (B1632921) skeleton, and the isomers, primarily cis- and trans-khellactones, differ in the stereochemistry at the C-3' and C-4' positions of the dihydropyran ring. These are often found as esters with various acyl groups, such as angelic acid, tiglic acid, and senecioic acid, which contribute to the diversity and biological activity of these compounds.

Quantitative Distribution of Khellactone Isomers

The concentration of khellactone isomers can vary significantly depending on the plant species, the part of the plant, and even the developmental stage of the plant. The roots are generally the most concentrated source of these compounds. For instance, in Peucedanum praeruptorum, the content of praeruptorins A, B, and E has been observed to decrease significantly after the bolting stage[1].

| Plant Species | Plant Part | Khellactone Isomer | Yield/Concentration | Reference |

| Peucedanum praeruptorum | Roots | Praeruptorin A | Decreases by 26.6% after bolting | [1] |

| Peucedanum praeruptorum | Roots | Praeruptorin B | Decreases by 52.1% after bolting | [1] |

| Peucedanum praeruptorum | Roots | Praeruptorin E | Decreases by 30.3% after bolting | [1] |

| Peucedanum japonicum | Roots | Total Pyranocoumarins | > 100 mg/g in acetone (B3395972) extract | [3] |

| Phlojodicarpus sibiricus | Roots | Total Coumarins | 98.24 mg/g | [4] |

| Phlojodicarpus sibiricus | Herb | Total Coumarins | 36.16 mg/g | [4] |

Experimental Protocols

The isolation, purification, and characterization of khellactone isomers involve a series of sophisticated analytical techniques.

Extraction and Preliminary Fractionation

A common method for extracting khellactone isomers from plant material is through solvent extraction.

-

Grinding and Extraction: Dried and powdered plant roots are typically extracted with methanol (B129727) under reflux. This process is often repeated multiple times to ensure maximum yield[1].

-

Solvent Partitioning: The resulting methanol extract is then concentrated under vacuum. The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The khellactone isomers, being lipophilic, are typically concentrated in the ethyl acetate fraction[1].

Isolation and Purification: Recycling Preparative HPLC

Due to the presence of multiple isomers with similar polarities, their separation can be challenging. Recycling preparative High-Performance Liquid Chromatography (HPLC) has proven to be an effective technique for isolating pure isomers[5][6][7]. This method enhances separation by passing the sample through the same column multiple times[5][6][7].

-

System: A preparative HPLC system equipped with a recycling valve.

-

Column: A normal phase silica (B1680970) gel column or a reversed-phase C18 column can be used depending on the specific isomers.

-

Mobile Phase: A non-polar solvent system like dichloromethane/ethyl acetate for normal phase, or a polar system like methanol/water for reversed-phase is typically employed. The exact ratio is optimized for the best separation[8].

-

Detection: A UV detector is used to monitor the elution of the compounds.

-

Recycling Process: The eluent containing the unresolved isomers is redirected back to the column inlet. This process is repeated until a baseline separation is achieved, after which the pure isomers are collected[7].

Structure Elucidation

The definitive identification of the isolated khellactone isomers is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight and fragmentation patterns of the compounds, providing clues about their structure and the nature of the ester side chains[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for elucidating the detailed chemical structure, including the carbon skeleton and the precise location of the ester groups. The coupling constants between H-3' and H-4' in the ¹H NMR spectrum are particularly useful for distinguishing between cis- and trans-isomers[1].

Signaling Pathways and Biological Activity

Khellactone isomers have been shown to modulate several key signaling pathways, which underlies their therapeutic potential.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of khellactone isomers are, in part, attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway[9][10]. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Modulation of P-glycoprotein (P-gp)

Certain khellactone derivatives have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by modulating the function of P-glycoprotein (P-gp)[11]. P-gp is an ATP-dependent efflux pump that can expel chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. Khellactone derivatives can act as P-gp inhibitors, increasing the intracellular concentration of anticancer drugs.

Experimental Workflow for Assessing Anti-inflammatory Activity

A standard workflow to evaluate the anti-inflammatory potential of khellactone isomers involves in vitro cell-based assays.

Detailed Protocol for Nitric Oxide (NO) Assay

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the khellactone isomer for 1-2 hours.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance. A decrease in nitrite levels in the presence of the khellactone isomer indicates anti-inflammatory activity[12].

Detailed Protocol for Western Blot Analysis

-

Protein Extraction: After treatment and stimulation, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for proteins in the NF-κB pathway (e.g., phospho-IκBα, p65) and pro-inflammatory enzymes (e.g., iNOS, COX-2).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A reduction in the expression of these proteins confirms the anti-inflammatory effect at the molecular level[9].

Conclusion

Khellactone isomers represent a fascinating class of natural products with significant therapeutic potential. This guide has provided a detailed overview of their discovery, natural sources, and the key experimental techniques used for their study. The provided protocols and pathway diagrams offer a solid foundation for researchers to further explore the pharmacological properties of these promising compounds and to advance their development as potential drug candidates. The continued investigation into the structure-activity relationships and mechanisms of action of khellactone isomers is crucial for unlocking their full therapeutic potential.

References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. What is Recycling Preparative HPLC | JAI [jai.co.jp]

- 8. jai.co.jp [jai.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]

The Enigmatic Path to a Plant-Derived Therapeutic: A Technical Guide to the Biosynthesis of trans-Khellactone

For Immediate Release

A deep dive into the molecular machinery behind a promising natural compound, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthetic pathway of trans-khellactone (B27147) in plants. This document outlines the key enzymatic players, reaction mechanisms, and potential avenues for biotechnological production of this valuable pyranocoumarin (B1669404).

This compound, a naturally occurring angular pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This guide synthesizes the current knowledge of this intricate pathway, presenting it in a clear and accessible format for professionals in the field.

From a Simple Precursor to a Complex Scaffold: The Biosynthetic Journey

The journey to this compound begins with the common phenylpropanoid pathway precursor, umbelliferone (B1683723) . This foundational molecule undergoes a series of enzymatic transformations, primarily orchestrated by two key enzyme families: prenyltransferases (PTs) and cytochrome P450 monooxygenases (CYPs).

The biosynthesis can be broadly divided into two critical stages:

-

Prenylation: The addition of a dimethylallyl pyrophosphate (DMAPP) group to the umbelliferone backbone. This reaction is catalyzed by a prenyltransferase, a crucial step that dictates the eventual formation of the pyran ring.

-

Cyclization and Hydroxylation: A multi-step process catalyzed by cytochrome P450 enzymes. This stage involves the formation of the pyran ring and the stereospecific introduction of hydroxyl groups, ultimately leading to the characteristic trans-diol configuration of khellactone.

While the general outline of pyranocoumarin biosynthesis is established, the specific enzymes and the precise mechanism governing the stereochemistry of this compound are areas of active research. It is hypothesized that a specific cytochrome P450 enzyme is responsible for the epoxidation of a precursor followed by a stereospecific hydrolysis to yield the trans-diol.

Visualizing the Pathway: A Molecular Roadmap

To facilitate a deeper understanding of the intricate molecular events, the proposed biosynthetic pathway of this compound is illustrated below.

Quantitative Insights: Gauging the Efficiency of Biosynthesis

While comprehensive quantitative data for the entire this compound pathway remains to be fully elucidated, studies on related pyranocoumarin biosynthesis provide valuable benchmarks. The table below summarizes hypothetical, yet plausible, kinetic parameters for the key enzymatic steps, offering a framework for future experimental validation.

| Enzyme Class | Substrate | Product | Apparent Km (µM) | kcat (s-1) |

| Prenyltransferase | Umbelliferone, DMAPP | Prenylated Intermediate | 10 - 50 | 0.1 - 1.0 |

| Cytochrome P450 | Prenylated Intermediate | Epoxide Intermediate | 5 - 20 | 0.5 - 5.0 |

| Epoxide Hydrolase | Epoxide Intermediate | This compound | 20 - 100 | 0.05 - 0.5 |

Note: The values presented are hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific enzymes and plant species.

Experimental Corner: Methodologies for Pathway Elucidation

The characterization of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Heterologous Expression and Functional Characterization of Candidate Enzymes

This workflow is essential for identifying and characterizing the specific prenyltransferases and cytochrome P450s involved in the pathway.

Protocol for Heterologous Expression in Saccharomyces cerevisiae

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from plant tissue known to produce this compound and synthesize first-strand cDNA.

-

Gene Amplification and Cloning: Amplify candidate PT and CYP genes using gene-specific primers and clone them into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).

-

Protein Expression: Grow yeast cultures in induction medium (e.g., galactose-containing medium) to induce protein expression.

-

Microsome Isolation: Prepare microsomal fractions from yeast cells expressing the cytochrome P450 enzymes.

-

Enzyme Assays: Perform in vitro assays using the microsomal fractions or purified enzymes with the appropriate substrates (umbelliferone and DMAPP for PTs; prenylated intermediate for CYPs).

-

Product Analysis: Analyze the reaction products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the formation of pathway intermediates and this compound.

Quantitative Analysis of Pathway Metabolites using LC-MS/MS

Accurate quantification of pathway intermediates and the final product is crucial for understanding the metabolic flux and identifying rate-limiting steps.

Sample Preparation:

-

Plant Tissue Homogenization: Harvest and freeze-dry plant material. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

-

Solid-Phase Extraction (SPE): Clean up the crude extract using an appropriate SPE cartridge to remove interfering compounds.

-

Concentration and Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column is typically used for the separation of coumarins.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte of interest must be determined.

Future Directions and a Call for Collaboration

The complete elucidation of the this compound biosynthetic pathway is a challenging but rewarding endeavor. Future research should focus on the definitive identification and characterization of the specific cytochrome P450 enzyme(s) responsible for the stereospecific dihydroxylation. The development of robust and high-titer microbial production platforms for this compound will be a critical step in realizing its full therapeutic potential.

This technical guide serves as a foundational resource to stimulate further investigation and collaboration in this exciting area of plant biochemistry and drug discovery. The convergence of genomics, enzymology, and synthetic biology holds the key to unlocking the secrets of this compound biosynthesis and paving the way for novel therapeutic applications.

Pharmacological Profile of Khellactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone (B107364) derivatives, a class of pyranocoumarins, have emerged as a significant area of interest in medicinal chemistry due to their diverse and potent pharmacological activities. Originally isolated from plants of the Apiaceae family, these compounds have been the subject of extensive synthetic modification to enhance their therapeutic potential. This technical guide provides an in-depth overview of the pharmacological profile of khellactone derivatives, focusing on their anti-HIV, anti-inflammatory, and cytotoxic properties. It also delves into their vasodilatory and calcium channel blocking activities. This document is intended to serve as a comprehensive resource, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying mechanisms of action.

Core Pharmacological Activities

Khellactone derivatives have demonstrated a broad spectrum of biological effects, with the most extensively studied being their antiviral, anti-inflammatory, and anticancer activities.

Anti-HIV Activity

Certain khellactone derivatives have exhibited remarkable potency against the Human Immunodeficiency Virus (HIV-1). The mechanism of action is thought to be novel, as it does not involve the inhibition of reverse transcriptase or protease, two common targets for antiretroviral drugs.

Anti-inflammatory Activity

The anti-inflammatory properties of khellactone derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. This includes the inhibition of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the inhibition of soluble epoxide hydrolase (sEH). These actions lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

Cytotoxic Activity

Several khellactone derivatives have been shown to possess cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the intrinsic pathway, making them promising candidates for further development as anticancer agents.

Vasodilatory and Calcium Channel Blocking Activity

Khellactone derivatives have also been recognized for their cardiovascular effects, particularly their ability to induce vasodilation. This effect is, at least in part, mediated by the blockade of L-type calcium channels in vascular smooth muscle cells, leading to muscle relaxation and widening of the blood vessels.[1][2]

Quantitative Data Summary

The following tables summarize the reported biological activities of various khellactone derivatives, providing a comparative overview of their potency.

Table 1: Anti-HIV Activity of Khellactone Derivatives

| Compound/Derivative | Cell Line | EC50 (µM) | Therapeutic Index (TI) | Citation |

| 3-Methyl-DCK | H9 lymphocytes | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | [2] |

| 4-Methyl-DCK | H9 lymphocytes | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | [2] |

| 5-Methyl-DCK | H9 lymphocytes | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | [2] |

| 3-Hydroxymethyl-4-methyl-DCK | H9 lymphocytes | 0.004 | - | [3] |

| 3-Hydroxymethyl-4-methyl-DCK | PBMCs | 0.024 | - | [3] |

| 3-Bromomethyl-4-methyl-DCK | H9 lymphocytes | 0.00011 | 189,600 | [3] |

| 5-Methoxy-4-methyl DCK | H9 lymphocytes | 7.21 x 10⁻⁶ | >2.08 x 10⁷ | [4] |

DCK: (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Cytotoxic Activity of Khellactone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Citation |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | HEPG-2 | 8.51 | [2] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | SGC-7901 | 29.65 | [2] |

| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | LS174T | - | [2] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | HEPG-2 | 6.1-9.2 | [5] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | SGC-7901 | 6.1-9.2 | [5] |

| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | LS174T | 6.1-9.2 | [5] |

Table 3: Anti-inflammatory Activity of Khellactone Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Citation |

| (-)-cis-Khellactone | sEH Inhibition | 3.1 ± 2.5 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-HIV-1 Replication Assay in H9 Lymphocytes

This protocol is used to assess the ability of khellactone derivatives to inhibit HIV-1 replication in a T-lymphocyte cell line.

-

Cell Culture: Maintain H9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Infection: Infect H9 cells with a known titer of HIV-1 (e.g., HTLV-IIIB strain) for 2 hours at 37°C.

-

Treatment: After infection, wash the cells to remove the virus inoculum and resuspend them in fresh medium. Plate the infected cells in a 96-well plate and add serial dilutions of the khellactone derivatives. Include a positive control (e.g., AZT) and a negative control (vehicle).

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.

-

Quantification of Viral Replication: On day 7, collect the cell culture supernatants. Quantify the amount of HIV-1 p24 capsid protein in the supernatants using a p24 antigen ELISA kit according to the manufacturer's instructions.[7][8]

-

Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the compound concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) in a 96-well plate at a density of 2 × 10⁴ cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Expose the cells to various concentrations of the khellactone derivatives (e.g., 5 to 200 µM) for 48 hours.[2]

-

MTT Addition: Add 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Remove the medium and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol evaluates the anti-inflammatory effects of khellactone derivatives by measuring the inhibition of nitric oxide and pro-inflammatory cytokine production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cytotoxicity Assessment: First, determine the non-toxic concentration range of the khellactone derivatives on RAW264.7 cells using the MTT assay as described above.

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW264.7 cells in a 24-well plate.

-

Pre-treat the cells with non-toxic concentrations of the khellactone derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.[1][9]

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay screens for inhibitors of sEH.

-

Reagent Preparation: Prepare sEH assay buffer, sEH substrate, and the test compounds (khellactone derivatives).

-

Assay Procedure:

-

In a 96-well plate, add the sEH enzyme to the assay buffer.

-

Add the test compounds at various concentrations.

-

Pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the sEH substrate.

-

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of 362/460 nm. The rate of increase in fluorescence is proportional to the sEH activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]

In Vitro Vasodilation Assay using Isolated Rat Aorta

This classic pharmacological method assesses the vasorelaxant properties of compounds.

-

Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 4-5 mm in length.[9][10]

-

Organ Bath Setup: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1.5-2.0 g.[9]

-

Contraction and Endothelium Integrity Check: After an equilibration period, contract the aortic rings with a contracting agent such as phenylephrine (B352888) (PHE) or high potassium chloride (KCl). To check the integrity of the endothelium, induce relaxation with acetylcholine (B1216132) (ACh). A relaxation of more than 80% indicates intact endothelium.[9]

-

Compound Testing: Once a stable contraction is achieved with the contracting agent, add cumulative concentrations of the khellactone derivatives to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by PHE or KCl.

Calcium Channel Blocking Activity Assay

This assay determines if the vasorelaxant effect is mediated through the blockade of calcium channels.

-

Tissue Preparation and Setup: Prepare and set up the isolated rat aortic rings as described in the vasodilation assay.

-

Depolarization and Calcium-Induced Contraction: In a calcium-free, high potassium Krebs-Henseleit solution, depolarize the tissue. Then, add cumulative concentrations of calcium chloride to induce concentration-dependent contractions.

-

Inhibition Assessment: Repeat the calcium-induced contraction in the presence of different concentrations of the khellactone derivatives.

-

Data Analysis: A rightward shift in the concentration-response curve for calcium chloride in the presence of the khellactone derivative indicates a calcium channel blocking activity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacological profile of khellactone derivatives.

Caption: Anti-inflammatory signaling pathway of khellactone derivatives.

Caption: Mechanism of vasodilation by khellactone derivatives.

Caption: General experimental workflow for pharmacological profiling.

Conclusion

Khellactone derivatives represent a versatile scaffold for the development of new therapeutic agents. Their potent anti-HIV, anti-inflammatory, and cytotoxic activities, coupled with their vasodilatory effects, highlight their potential in treating a range of diseases. The detailed experimental protocols and summarized data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies should focus on optimizing the pharmacokinetic properties of these derivatives to improve their bioavailability and clinical applicability.

References

- 1. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review | MDPI [mdpi.com]

- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro effects of extracellular hypercapnic acidification on the reactivity of rat aorta: Rat aorta vasodilation during hypercapnic acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta | MDPI [mdpi.com]

- 7. Inhibition of HIV-1 replication in H9 cells by nystatin-A compared with other antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Anti-HIV-1 p24 (HRP) | Cape Biologix [capebiologix.com]

- 9. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

Trans-Khellactone: A Potential Calcium Channel Blocker for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones, a class of pyranocoumarins primarily isolated from plants of the Peucedanum genus, have garnered significant interest for their diverse pharmacological activities. Among these, their potential as calcium channel blockers has emerged as a promising area of investigation for the development of novel cardiovascular therapies. While much of the research has focused on cis-khellactone derivatives and their esters (praeruptorins), this guide consolidates the current understanding of khellactones as calcium channel antagonists, with a specific focus on the available, albeit limited, information regarding the trans-khellactone (B27147) isomer.

Khellactone (B107364) derivatives have demonstrated vasorelaxant properties, which are at least partially attributed to their ability to block calcium influx through voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This mechanism is critical in the regulation of blood pressure, and its modulation presents a key strategy for the management of hypertension.

This technical guide provides a comprehensive overview of the current state of research on khellactones as potential calcium channel blockers, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to aid researchers in this field.

Quantitative Data on Khellactone Derivatives

Direct quantitative data on the calcium channel blocking activity of this compound is not extensively available in the current scientific literature. However, studies on closely related khellactone derivatives and isomers provide valuable insights into the potential activity of this compound class. The following table summarizes the available data on the vasorelaxant and calcium channel blocking effects of various khellactone-related compounds.

| Compound | Preparation | Agonist | IC50 / Activity | Reference |

| Praeruptorin A (dPA) | Rat thoracic aorta | KCl (60 mM) | 18.3 ± 2.5 µM | [2] |

| Praeruptorin A (dPA) | Rat thoracic aorta | Phenylephrine (1 µM) | 29.8 ± 3.7 µM | [2] |

| Praeruptorin C (lPA) | Rat thoracic aorta | KCl (60 mM) | 12.5 ± 1.9 µM | [2] |

| Praeruptorin C (lPA) | Rat thoracic aorta | Phenylephrine (1 µM) | 21.3 ± 2.8 µM | [2] |

| trans-dehydrocrotonin | Isolated rat aorta rings | KCl (80 mM) | >100 µM |

Note: Praeruptorins are ester derivatives of khellactone.

Mechanism of Action: Calcium Channel Blockade in Vascular Smooth Muscle

The vasorelaxant effect of khellactone derivatives is primarily attributed to their ability to inhibit the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells (VSMCs) through L-type voltage-gated calcium channels. This action leads to a decrease in intracellular Ca²⁺ concentration, which is a critical step in the signaling cascade that triggers muscle contraction.

Signaling Pathway of Vascular Smooth Muscle Contraction

The contraction of VSMCs is initiated by an increase in intracellular Ca²⁺, which can originate from either the sarcoplasmic reticulum or the extracellular space via voltage-gated or receptor-operated calcium channels. The influx of extracellular Ca²⁺ is a key trigger for sustained contraction.

Experimental Evidence

Studies on praeruptorins A and C have shown that they relax rat thoracic aorta rings pre-contracted with high potassium chloride (KCl) solution.[2] High KCl concentrations cause membrane depolarization, which specifically opens voltage-gated calcium channels. The inhibitory effect of these compounds on KCl-induced contractions strongly suggests a blockade of these channels.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the potential calcium channel blocking activity of compounds like this compound.

Vasorelaxation Assay in Isolated Aortic Rings

This ex vivo method assesses the ability of a compound to relax pre-contracted vascular smooth muscle.